

Application Note: Accurate Mass Determination of Urolithin M7 using UPLC-QTOF-MS

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and accurate method for the determination of the molecular mass of **Urolithin M7**, a gut microbiota-derived metabolite of ellagic acid, using Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS). Urolithins are of significant interest in nutritional and pharmaceutical research due to their potential health benefits. Accurate mass determination is a critical step in the confident identification and characterization of such metabolites in complex biological matrices. The protocols outlined herein provide a comprehensive guide for sample preparation, chromatographic separation, and high-resolution mass spectrometric analysis, ensuring high accuracy and confidence in the resulting data.

Introduction

Urolithins are a class of dibenzopyran-6-one derivatives that are produced by the human gut microbiota from ellagitannins and ellagic acid, which are abundant in various fruits and nuts.[1] **Urolithin M7** (3,8,10-trihydroxy urolithin) is one such metabolite that has garnered attention for its potential biological activities, including antioxidant and anti-inflammatory properties.[2] The unambiguous identification of urolithins in biological samples is paramount for understanding their bioavailability, metabolism, and physiological effects.



UPLC-QTOF-MS has emerged as a powerful analytical tool for metabolomics and the analysis of natural products. Its high chromatographic resolution, sensitivity, and, most importantly, the capability for accurate mass measurements with errors of less than 5 ppm, make it ideal for the structural elucidation of small molecules like **Urolithin M7** in complex mixtures.[3] This application note provides a detailed protocol for the accurate mass determination of **Urolithin M7**, which is crucial for its definitive identification in various research and development settings.

Experimental Protocols Sample Preparation

The following protocol is a general guideline for the extraction of urolithins from biological matrices such as plasma, urine, or fecal samples.[4]

Materials:

- Biological sample (e.g., 200 μL plasma)
- Acetonitrile (ACN), LC-MS grade
- Formic acid (FA), LC-MS grade
- · Methanol, LC-MS grade
- Deionized water
- Vortex mixer
- Centrifuge
- Nitrogen evaporator
- 0.22 μm PVDF syringe filters

Procedure:

To 200 μL of the plasma sample, add 600 μL of ACN containing 0.1% formic acid.



- Vortex the mixture vigorously for 1 minute to ensure thorough protein precipitation and extraction of the analyte.
- Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
- Carefully transfer the supernatant to a new microcentrifuge tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
- Reconstitute the dried extract in 100 μL of 50% methanol in water.
- Vortex the reconstituted sample for 30 seconds.
- Filter the sample through a 0.22 μm PVDF syringe filter into an autosampler vial.

UPLC-QTOF-MS Analysis

Instrumentation:

 An ultra-performance liquid chromatography system coupled to a quadrupole time-of-flight mass spectrometer (e.g., Waters ACQUITY UPLC with a Xevo G3 QTof or Agilent 1290 Infinity UPLC with a 6550 iFunnel QTOF).[5]

Chromatographic Conditions:

- Column: ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 μm) or equivalent reversed-phase column.[6][7]
- Mobile Phase A: Water with 0.1% formic acid.[5]
- Mobile Phase B: Acetonitrile with 0.1% formic acid.[5]
- Flow Rate: 0.4 mL/min.[4]
- Injection Volume: 5 μL.[6]
- Column Temperature: 40°C.
- Gradient Elution:



| Time (min) | % Mobile Phase B |
|------------|------------------|
| 0.0 | 5 |
| 1.0 | 5 |
| 8.0 | 95 |
| 10.0 | 95 |
| 10.1 | 5 |

| 12.0 | 5 |

Mass Spectrometry Conditions:

• Ionization Mode: Electrospray Ionization (ESI), Negative.[4]

· Capillary Voltage: 2.5 kV.

Sampling Cone: 30 V.

• Source Temperature: 120°C.

• Desolvation Temperature: 350°C.

Desolvation Gas Flow: 800 L/hr.

- Acquisition Mode: MSE (a data-independent acquisition mode that collects precursor and fragment ion information simultaneously).
- Mass Range: m/z 50-1000.[5]
- Lock Mass: Leucine enkephalin (m/z 554.2615) for real-time mass correction.

Data Presentation

The accurate mass of **Urolithin M7** is determined by comparing the experimentally measured mass with the theoretical exact mass.



| Parameter | Value | Reference |
|---------------------------------|----------------|------------|
| Chemical Formula | C13H8O5 | [8] |
| Theoretical Exact Mass | 244.0372 g/mol | Calculated |
| Observed [M-H] ⁻ ion | 243.0299 m/z | [9] |
| Mass Accuracy (ppm) | < 5 ppm | |

Table 1. Accurate Mass Determination Data for Urolithin M7.

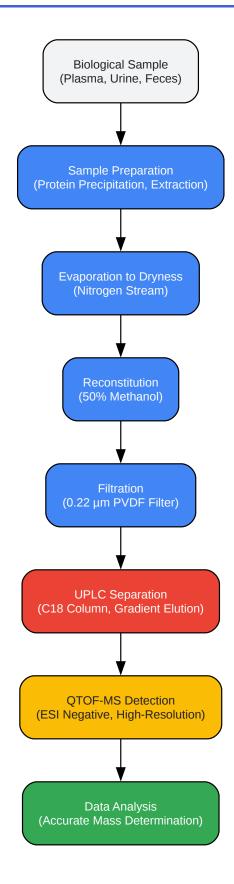
The fragmentation pattern of **Urolithin M7** can be used for further structural confirmation.

| Precursor Ion (m/z) | Fragment Ions (m/z) |
|---------------------|--|
| 243.0299 | 198.0332, 187.0400, 173.0239, 147.0452 |

Table 2. MS/MS Fragmentation Data for Urolithin M7.[9]

Visualization of Experimental Workflow





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Caption: Experimental workflow for UPLC-QTOF-MS analysis of Urolithin M7.



Conclusion

The UPLC-QTOF-MS method described in this application note provides a highly accurate and reliable means for the determination of the molecular mass of **Urolithin M7**. The detailed protocols for sample preparation, chromatography, and mass spectrometry are designed to yield high-quality data suitable for the confident identification of this and other related metabolites in complex biological matrices. The high resolution and mass accuracy of QTOF-MS are essential for distinguishing between isobaric compounds and for the elucidation of elemental compositions, which are critical aspects of metabolomics and drug development research. This method is readily adaptable for the analysis of other urolithins and small molecule metabolites.

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